molecular formula C14H29N3O2 B13467115 tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate CAS No. 2901099-72-5

tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate

Cat. No.: B13467115
CAS No.: 2901099-72-5
M. Wt: 271.40 g/mol
InChI Key: KCXQEFOYZISPAO-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate is a carbamate derivative featuring a piperazine ring and a tert-butyloxycarbonyl (Boc) protecting group. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for constructing nitrogen-rich scaffolds. The compound’s molecular formula is C₁₄H₂₉N₃O₂, with a molecular weight of 271.41 g/mol and CAS number EN 300-39853694 . Its structure combines a branched alkyl chain with a piperazine moiety, enabling versatile reactivity in coupling reactions and functional group transformations. The Boc group enhances solubility and stability during synthetic processes, making it a preferred choice for peptide and heterocycle synthesis.

Properties

CAS No.

2901099-72-5

Molecular Formula

C14H29N3O2

Molecular Weight

271.40 g/mol

IUPAC Name

tert-butyl N-methyl-N-(2-methyl-1-piperazin-1-ylpropan-2-yl)carbamate

InChI

InChI=1S/C14H29N3O2/c1-13(2,3)19-12(18)16(6)14(4,5)11-17-9-7-15-8-10-17/h15H,7-11H2,1-6H3

InChI Key

KCXQEFOYZISPAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C)(C)CN1CCNCC1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Protection of amine groups with tert-butyl carbamate (Boc) protecting group.
  • Introduction of methyl substituent on the nitrogen atom of the piperazine ring.
  • Formation of the 2-methyl-1-(piperazin-1-yl)propan-2-yl side chain.

This is typically achieved through stepwise alkylation, carbamate formation, and methylation reactions under controlled conditions.

Detailed Synthetic Routes

Route A: Boc Protection and Methylation

  • Boc Protection of Piperazine Derivative

    • Starting from 2-methyl-1-(piperazin-1-yl)propan-2-yl amine, the Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane at 0 °C to room temperature.
    • Triethylamine is used as a base to facilitate the reaction.
    • The reaction mixture is stirred for 16-18 hours, followed by aqueous workup and extraction.
    • The product tert-butyl N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate is isolated by concentration and purification.
  • N-Methylation of the Protected Piperazine

    • The Boc-protected piperazine derivative is subjected to methylation using methyl iodide or methyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
    • The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide or tetrahydrofuran at room temperature.
    • After completion, the reaction mixture is quenched, extracted, and purified, often by silica gel chromatography.
    • Yields for N-methylation steps range from moderate to high depending on conditions.

Representative Experimental Procedure

Step Reagents/Conditions Yield (%) Notes
Boc Protection Boc2O, CH2Cl2, NEt3, 0 °C to RT, 16 h ~90 Typical for carbamate formation
N-Methylation Methyl iodide, NaH, DMF, RT, 4 h 70-85 Requires dry conditions
Purification Silica gel chromatography, ethyl acetate/hexane - Standard purification method

Analytical and Purification Techniques

  • NMR Spectroscopy: ^1H NMR is used to confirm the presence of tert-butyl groups (singlet ~1.4-1.5 ppm), methyl groups on nitrogen (~2.7 ppm), and piperazine ring protons (multiplets in 2.5-3.5 ppm range).

  • Mass Spectrometry: ESI-MS confirms molecular ion peaks corresponding to the protected and methylated carbamate species.

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane mixtures is standard for purification.

  • HPLC: Reverse phase HPLC is applied for final purification and confirmation of compound purity in some protocols.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 2-methyl-1-(piperazin-1-yl)propan-2-yl amine
Protection Reagent Di-tert-butyl dicarbonate (Boc2O)
Methylation Reagent Methyl iodide or methyl sulfate
Base Triethylamine, sodium hydride
Solvents Dichloromethane, N,N-dimethylformamide, THF
Temperature 0 °C to room temperature
Reaction Time 4 to 18 hours
Purification Silica gel chromatography, HPLC
Typical Yield 70-90% overall

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows:

Reaction Conditions Products Key Features
Acidic (HCl, H₂SO₄ in H₂O/THF)N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine + CO₂ + tert-butanolComplete deprotection at elevated temperatures (50–80°C)
Basic (NaOH, KOH in MeOH/H₂O)Same as aboveSlower kinetics compared to acidic conditions; requires prolonged heating

The Boc group’s stability under mild basic conditions makes it suitable for stepwise synthesis where selective deprotection is required.

Piperazine Ring Functionalization

The piperazine moiety enables diverse substitution reactions, leveraging its nucleophilic secondary amine sites:

Alkylation and Acylation

Piperazine undergoes alkylation or acylation at its nitrogen atoms. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces N-acylpiperazines.

Palladium-Catalyzed Carboamination

Pd-catalyzed carboamination reactions (e.g., with aryl halides) can modify the piperazine ring. Key findings from analogous systems include:

  • Ligand-dependent selectivity: P(2-furyl)₃ ligands optimize diastereoselectivity (>20:1 dr) .

  • Compatibility with diverse substituents (e.g., benzyl, PMP groups) .

Substrate Reaction Partner Product Conditions
Piperazine derivative4-Bromoanisolecis-2,6-Disubstituted piperazinePd₂(dba)₃, P(2-furyl)₃, NaOtBu, 110°C

Stability Under Synthetic Conditions

  • Thermal Stability : Stable below 100°C in inert solvents (e.g., dichloromethane, acetonitrile).

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 12) aqueous solutions.

Mechanistic Insights

  • Hydrolysis Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves direct nucleophilic attack by hydroxide.

  • Carboamination Pathway : Pd(0) oxidative addition to the aryl halide precedes alkene insertion and reductive elimination to form the C–N bond .

Scientific Research Applications

tert-Butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or in drug delivery systems.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The carbamate group may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl carbamates with piperazine or heterocyclic substituents. Below is a detailed comparison with structurally analogous compounds, emphasizing synthesis, molecular properties, and functional differences.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
tert-Butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate C₁₄H₂₉N₃O₂ 271.41 Piperazin-1-yl, methyl branching EN 300-39853694
Boc-L-Ala-Pip (tert-Butyl (S)-(1-oxo-1-(piperidin-1-yl)propan-2-yl)carbamate) C₁₂H₂₂N₂O₃ 242.16 Piperidin-1-yl, alanine backbone Not provided
Boc-L-Ala-NMP (tert-Butyl (S)-(1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)carbamate) C₁₂H₂₃N₃O₃ 257.17 4-Methylpiperazine, alanine backbone Not provided
tert-Butyl N-methyl-N-(1-oxo-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-yl)carbamate C₁₆H₂₁N₃O₃ 303.36 Pyrrolopyridinyl, methyl branching 2228290-94-4
tert-Butyl (1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-2-yl)carbamate C₂₀H₂₃F₃N₄OS 403.40 Trifluoromethylpyrimidinyl, piperazine 2034440-22-5

Key Findings

Synthetic Efficiency :

  • The target compound’s analogs, such as Boc-L-Ala-Pip and Boc-L-Ala-NMP , exhibit high synthetic yields (97% and 81%, respectively) due to optimized benzotriazole-mediated coupling reactions . However, the presence of bulkier substituents (e.g., trifluoromethylpyrimidine in CAS 2034440-22-5) may reduce yields due to steric hindrance.

Structural Influence on Reactivity: Piperazine vs. Electron-Withdrawing Groups: The trifluoromethylpyrimidine substituent in CAS 2034440-22-5 increases metabolic stability and lipophilicity, making it suitable for CNS-targeted pharmaceuticals .

Molecular Weight and Applications :

  • The target compound’s lower molecular weight (271.41 g/mol) compared to tert-butyl N-methyl-N-(pyrrolopyridin-3-yl)carbamate (303.36 g/mol) suggests better membrane permeability, advantageous for prodrug design .

Table 2: Functional Group Impact on Properties

Substituent Type Example Compound Key Property Influence
Piperazine Target compound Enhanced hydrogen bonding and solubility
4-Methylpiperazine Boc-L-Ala-NMP Increased steric bulk, reduced reactivity
Pyrrolo[2,3-b]pyridin-3-yl CAS 2228290-94-4 π-Stacking potential in kinase inhibitors
Trifluoromethylpyrimidinyl CAS 2034440-22-5 Improved metabolic stability and lipophilicity

Biological Activity

tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate, also known by its CAS number 1781111-76-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H25N3O3
  • Molecular Weight : 257.37 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a piperazine ring.

Pharmacological Profile

Research indicates that compounds containing piperazine moieties often exhibit significant biological activities, including interactions with neurotransmitter receptors and potential therapeutic effects in various diseases.

The compound has been studied for its interaction with dopamine receptors, particularly the D2 receptor. It has been shown to act as a partial agonist, influencing both G protein-coupled receptor pathways and β-arrestin recruitment pathways. Notably, modifications to the carbamate structure can significantly alter its potency and efficacy in these pathways:

CompoundEC50 (nM) G protein pathwayEmax (%) G protein pathwayEC50 (nM) β-arrestin recruitmentEmax (%) β-arrestin recruitment
This compound335919552
Isopropyl analog744923826
Ethyl analog1445363622

These findings suggest that the tert-butyl group enhances G protein activation while maintaining moderate efficacy in β-arrestin recruitment .

Antimicrobial Activity

Studies have indicated that derivatives of piperazine compounds exhibit antimicrobial properties. While specific data on the this compound is limited, related compounds have shown promising results against various bacterial strains .

Cytotoxicity and Anticancer Potential

Research on similar piperazine derivatives has demonstrated cytotoxic effects against cancer cell lines. For instance, compounds with structural similarities have been tested against Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites, showing significant cytotoxic activity . The specific impact of this compound on cancer cells remains to be fully elucidated.

Case Studies

Several studies have explored the pharmacological effects of piperazine derivatives:

  • Dopamine Receptor Modulation : A study highlighted that modifications in piperazine-containing compounds can lead to varying degrees of receptor bias, influencing their therapeutic potential in treating disorders like schizophrenia .
  • Antimicrobial Studies : Research involving piperazine derivatives indicated effective inhibition against certain pathogens, suggesting a potential role for similar structures in developing new antimicrobial agents .
  • Cytotoxicity Testing : Various analogs were assessed for their ability to induce apoptosis in cancer cells, with some showing promise as anticancer agents .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the carbamate group (δ ~155 ppm for carbonyl) and piperazine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving stereochemistry, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in tert-butyl carbamate derivatives .

How can researchers optimize the yield of this carbamate derivative under varying reaction conditions?

Q. Advanced

  • Design of Experiments (DoE) : Use response surface methodology to assess variables (temperature, solvent polarity, reagent stoichiometry). For example, flow chemistry systems enable precise control of reaction parameters, improving reproducibility .
  • Catalyst Screening : Evaluate palladium or copper catalysts for coupling steps to reduce side reactions .
  • In-situ Monitoring : Techniques like FTIR or HPLC track intermediate formation, allowing real-time adjustments .

How to address discrepancies in reported toxicity data for this compound?

Q. Advanced

  • Data Triangulation : Cross-reference SDS entries (e.g., Combi-Blocks reports "no known hazards" , while others highlight environmental risks ). Validate via independent ecotoxicity assays (e.g., Daphnia magna tests).
  • Literature Review : Prioritize peer-reviewed studies over SDS sheets. For example, structural analogs with nitro groups may exhibit higher toxicity due to reactive intermediates .
  • Risk Assessment Frameworks : Apply GHS criteria to reconcile classifications, considering concentration and exposure pathways .

What safety protocols are essential when handling this compound in the laboratory?

Q. Basic

  • PPE : Wear chemical-resistant gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks .
  • Waste Disposal : Follow hazardous waste guidelines for carbamates, including neutralization before disposal .

What computational methods are used to predict the reactivity of tert-butyl carbamate derivatives?

Q. Advanced

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., nucleophilic substitution at the carbamate carbonyl) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, aiding solvent selection .
  • PubChem Data : Leverage existing datasets for similar carbamates to predict solubility (LogS) and bioavailability .

What are the common purification techniques for this compound post-synthesis?

Q. Basic

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate carbamate products from byproducts .
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) enhance purity by removing unreacted amines .
  • HPLC : Reverse-phase C18 columns resolve stereoisomers, critical for chiral intermediates .

How to analyze the stereochemical outcomes in the synthesis of chiral carbamate derivatives?

Q. Advanced

  • Chiral HPLC : Employ columns with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Circular Dichroism (CD) : Detects optical activity, correlating with crystallography data for absolute configuration .
  • Stereoselective Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-propan-2-yl precursors) to control stereochemistry .

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